2-(azidomethyl)bicyclo[2.2.1]heptane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azidomethyl)bicyclo[221]heptane, a mixture of diastereomers, is a compound that features a bicyclic structure with an azidomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)bicyclo[2.2.1]heptane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.1]heptane framework. One common method involves the use of a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene . This reaction is functionally poised for conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient and scalable reactions, such as the SmI2-mediated cascade reaction, would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(azidomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized under specific conditions.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can yield amines.
Scientific Research Applications
2-(azidomethyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its azidomethyl group. This group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the nature of the reactions and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
2-azabicyclo[2.2.1]heptane: This compound features a nitrogen atom in the bicyclic framework, offering different reactivity and applications.
Uniqueness
2-(azidomethyl)bicyclo[2.2.1]heptane is unique due to its azidomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
1558628-95-7 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.